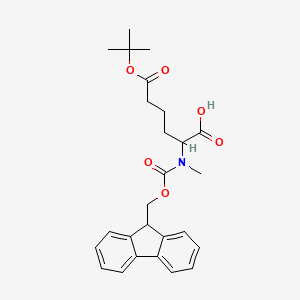

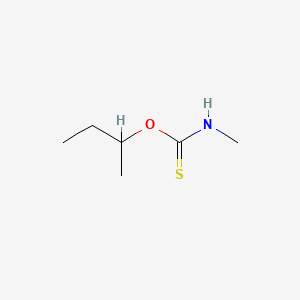

![molecular formula C40H39F2NO3Si B12287266 3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B12287266.png)

3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エゼチミブヒドロキシtert-ブチルジフェニルシリルエーテルは、よく知られているコレステロール吸収阻害剤であるエゼチミブの誘導体です。 この化合物は主にプロテオミクス研究で使用され、分子式はC40H39F2NO3Si、分子量は647.82 g/molです .

準備方法

合成経路と反応条件

エゼチミブヒドロキシtert-ブチルジフェニルシリルエーテルの合成は、エゼチミブのヒドロキシル基をtert-ブチルジフェニルシリルクロリド(TBDPSCl)で保護することによって行われます。 この反応は、通常、イミダゾールやピリジンなどの塩基の存在下で行われ、シリルエーテル結合の形成を促進します .

工業生産方法

エゼチミブヒドロキシtert-ブチルジフェニルシリルエーテルの工業生産方法は、広く文書化されていません。一般的なアプローチは、高収率と高純度を保証するために最適化された反応条件を用いた大規模合成です。自動合成機器の使用と厳格な品質管理措置は、工業生産に不可欠です。

化学反応の分析

反応の種類

エゼチミブヒドロキシtert-ブチルジフェニルシリルエーテルは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: シリルエーテル基は酸化されてシラノールを形成できます。

還元: この化合物は還元されてシリル保護基を除去できます。

一般的な試薬と条件

酸化: 過酸化水素(H2O2)やm-クロロ過安息香酸(m-CPBA)などの試薬が一般的に使用されます。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの試薬が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、使用される試薬と条件に応じて、シラノール、脱保護されたエゼチミブ、およびさまざまな置換誘導体があります .

科学研究への応用

エゼチミブヒドロキシtert-ブチルジフェニルシリルエーテルは、特に以下の分野で、科学研究で広く使用されています。

化学: 複雑な分子の合成における保護された中間体として。

生物学: コレステロール代謝と吸収に関する研究において。

医学: 製薬研究開発における参照標準として。

科学的研究の応用

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is extensively used in scientific research, particularly in the fields of:

Chemistry: As a protected intermediate in the synthesis of complex molecules.

Biology: In studies involving cholesterol metabolism and absorption.

Medicine: As a reference standard in pharmaceutical research and development.

Industry: In the production of cholesterol-lowering drugs and related compounds.

作用機序

エゼチミブヒドロキシtert-ブチルジフェニルシリルエーテルの作用機序は、エゼチミブと同様です。それは、Niemann-Pick C1-Like 1(NPC1L1)タンパク質を標的にすることで、小腸でのコレステロールの吸収を阻害します。 この阻害は、腸からのコレステロールの肝臓への送達を減らし、血中コレステロール値を低下させます .

類似化合物との比較

類似化合物

エゼチミブ: コレステロール吸収阻害剤として使用される母体化合物。

エゼチミブジアセテート: エゼチミブの保護された誘導体。

エゼチミブフェノキシtert-ブチルジフェニルシリルエーテル: もう1つのシリル保護された誘導体

独自性

エゼチミブヒドロキシtert-ブチルジフェニルシリルエーテルは、その特定のシリル保護により、化学反応における安定性と選択性を提供するため、ユニークです。 これは、より複雑な分子の合成とプロテオミクス研究における貴重な中間体となっています .

特性

分子式 |

C40H39F2NO3Si |

|---|---|

分子量 |

647.8 g/mol |

IUPAC名 |

3-[3-[tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-37(28-14-18-30(41)19-15-28)27-26-36-38(29-16-24-33(44)25-17-29)43(39(36)45)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3 |

InChIキー |

CRBPHYMIRLKDFY-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CCC3C(N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline](/img/structure/B12287210.png)

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)

![(R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine](/img/structure/B12287222.png)

![Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside](/img/structure/B12287237.png)

![N-[3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide](/img/structure/B12287251.png)

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12287262.png)